1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
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Overview
Description
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a hydroxycyclobutyl group, a methylpyrazolyl group, and a phenylurea moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea typically involves multiple steps:
Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring. Common reagents include cyclobutanone and a reducing agent such as sodium borohydride.
Attachment of the Methylpyrazolyl Group: The hydroxycyclobutyl intermediate is then reacted with a methylpyrazole derivative under conditions that facilitate nucleophilic substitution, often using a base like potassium carbonate.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the phenylurea structure. This step typically requires a catalyst such as triethylamine and is conducted under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycyclobutyl group could facilitate binding to active sites, while the phenylurea moiety might interact with hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in having a hydroxycycloalkyl group but differs in the ketone functionality.
3-Methylpyrazolyl derivatives: Compounds with similar pyrazole structures but different substituents.
Phenylurea derivatives: Compounds with the phenylurea moiety but different side chains.
Uniqueness
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is unique due to the combination of its hydroxycyclobutyl, methylpyrazolyl, and phenylurea groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-7-10-20(19-12)14-6-3-2-5-13(14)18-15(21)17-11-16(22)8-4-9-16/h2-3,5-7,10,22H,4,8-9,11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZMOYLPNIEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCC3(CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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